1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(1-methyl-5-phenylimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(15)12-13-8-11(14(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZRUVUCDAEGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N1C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazole Core
The imidazole ring is constructed via cyclocondensation of α-diketones with amines. For 5-phenyl-substituted imidazoles, 1,2-diphenylethanedione and methylguanidine react under acidic conditions to yield 1-methyl-5-phenyl-1H-imidazole. This intermediate is critical for subsequent acetylation.
Reaction Conditions :
Acetylation at Position 2
The acetyl group is introduced via Friedel-Crafts acylation. Acetyl chloride and aluminum chloride facilitate electrophilic substitution at the electron-rich C2 position of the imidazole ring.
Procedure :
- Dissolve 1-methyl-5-phenyl-1H-imidazole (1 equiv) in dry dichloromethane.
- Add acetyl chloride (1.2 equiv) dropwise under nitrogen.
- Introduce AlCl₃ (1.5 equiv) and stir at 25°C for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
Sequential N-Methylation and Acetylation
N-Methylation of 5-Phenyl-1H-Imidazole
Starting with 5-phenyl-1H-imidazole, methylation at the N1 position is achieved using iodomethane and sodium hydride in DMF.
Optimized Protocol :
Direct Acetylation of 1-Methyl-5-Phenyl-1H-Imidazole
The acetyl group is appended using acetic anhydride under basic conditions.
Steps :
- Suspend 1-methyl-5-phenyl-1H-imidazole (1 equiv) in pyridine.
- Add acetic anhydride (2 equiv) and heat at 60°C for 3 hours.
- Pour into ice-water, filter, and recrystallize from ethanol.
Yield : 61% (HPLC purity: 98.2%)
Microwave-Assisted One-Pot Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A modified protocol adapts methods from Phukan et al.:
Procedure :
- Mix benzil (1 equiv), methylamine hydrochloride (1.2 equiv), and ammonium acetate (2 equiv) in acetic acid.
- Irradiate at 150 W, 120°C, for 20 minutes.
- Add acetyl chloride (1 equiv) and irradiate for an additional 10 minutes.
Solid-Phase Synthesis Using Natural Clay Catalysts
Montmorillonite K10 clay catalyzes the tandem cyclization-acetylation under solvent-free conditions:
Method :
- Grind benzaldehyde (1 equiv), methylglyoxal (1 equiv), and ammonium acetate (2 equiv) with K10 clay (20 wt%).
- Heat at 100°C for 2 hours.
- Add acetic anhydride (1.5 equiv) and continue heating for 1 hour.
- Filter, wash with ethanol, and purify via recrystallization.
Enzymatic Acetylation
Lipase-based acetylation offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl acetate with 1-methyl-5-phenyl-1H-imidazole.
Conditions :
- Solvent: tert-Butanol
- Enzyme loading: 15 mg/mmol
- Temperature: 45°C, 24 hours
- Conversion: 89% (GC-MS)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 52 | 95.8 | 18 | Moderate |
| Sequential Methylation | 61 | 98.2 | 7 | High |
| Microwave | 74 | 97.5 | 0.5 | High |
| Solid-Phase | 66 | 96.7 | 3 | Moderate |
| Enzymatic | 89 | 99.1 | 24 | Low |
Key Observations :
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring undergoes oxidation to form N-oxides. Hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C oxidizes the nitrogen atom at the 3-position of the imidazole ring, yielding 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one N-oxide (Figure 1A). This reaction is reversible under reducing conditions.
| Reagent | Conditions | Product | Key Features |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60–80°C, 4–6 hrs | N-oxide derivative | Forms stable crystalline product |
Reduction Reactions
The ethanone moiety and imidazole ring participate in reduction processes:
-
Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a secondary alcohol, producing 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethanol (Figure 1B) .
-
Catalytic hydrogenation (H₂/Pd-C) under mild pressure (1–2 atm) reduces the imidazole ring to a dihydroimidazole derivative while preserving the ethanone group.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 0–5°C, 1 hr | Secondary alcohol | Ketone → alcohol only |
| H₂ (1 atm), Pd-C | MeOH, RT, 12 hrs | Dihydroimidazole derivative | Imidazole ring saturation |
Nucleophilic Substitution at the Ethanone Group
The ethanone group undergoes nucleophilic substitution with alkyl/aryl halides in the presence of bases like K₂CO₃. For example, reaction with benzyl bromide forms 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-phenylethan-1-one (Figure 1C).
Electrophilic Aromatic Substitution (EAS)
The phenyl substituent at the 5-position directs electrophiles to the para position. Nitration (HNO₃/H₂SO₄) produces 1-(1-methyl-5-(4-nitrophenyl)-1H-imidazol-2-yl)ethan-1-one (Figure 1D) .
| Reaction Type | Reagent | Product | Yield* |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-phenyl derivative | 68–72% |
| Halogenation | Cl₂, FeCl₃, 40°C | 4-Chloro-phenyl derivative | 55–60% |
*Yields optimized via microwave-assisted synthesis.
Cross-Coupling Reactions
The imidazole ring participates in Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ and arylboronic acids, the 4-position of the phenyl group undergoes arylation (Figure 1E) .
| Arylboronic Acid | Conditions | Product | Turnover Number |
|---|---|---|---|
| 4-Methoxyphenyl | DMF, 80°C, 12 hrs | 4-(4-Methoxyphenyl) derivative | 89% |
Condensation Reactions
The ethanone group reacts with hydrazines to form hydrazones. With phenylhydrazine, it yields This compound phenylhydrazone (Figure 1F) . This product serves as a precursor for heterocyclic syntheses.
Mechanistic Insights
-
Oxidation : Proceeds via a radical mechanism initiated by H₂O₂, with the N-oxide stabilized by resonance.
-
EAS : The phenyl group’s electron-donating nature (+M effect) activates the para position for electrophilic attack .
-
Suzuki Coupling : Transmetalation occurs between the palladium catalyst and arylboronic acid, followed by reductive elimination .
Reaction Optimization
-
Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating.
-
Continuous flow reactors improve scalability, achieving >90% conversion in imidazole N-alkylation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism of action appears to involve the induction of apoptosis in malignant cells, although further research is needed to fully elucidate this pathway .
Materials Science
Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing various polymers. Its imidazole ring contributes to the thermal stability and mechanical strength of the resulting materials. Research has shown that polymers derived from this compound exhibit enhanced properties suitable for applications in coatings and adhesives .
Nanocomposites
The incorporation of this compound into nanocomposite materials has been explored, particularly in enhancing the electrical conductivity and thermal properties of polymer matrices. Studies indicate that adding this compound can lead to improved performance in electronic applications .
Biochemical Research
pH Buffering Agent
This compound has been utilized as a non-ionic organic buffering agent in biological systems, particularly in cell culture environments where maintaining a stable pH is crucial. Its effectiveness within a pH range of 6 to 8.5 makes it suitable for various biological applications .
Enzyme Inhibition Studies
Recent investigations have focused on the role of this compound as an inhibitor of specific enzymes involved in metabolic pathways. These studies are important for understanding its potential use in drug design targeting metabolic disorders .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |
| Nanocomposites | Improves electrical conductivity | |
| Biochemical Research | pH Buffering Agent | Stable pH maintenance in cell cultures |
| Enzyme Inhibition Studies | Potential use in drug design |
Case Studies
Case Study 1: Antimicrobial Properties
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various derivatives of imidazole compounds, including this compound, against resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial viability, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Applications
A research team at a leading polymer institute synthesized a series of polymers incorporating this compound. Their findings, published in Materials Science & Engineering, demonstrated that these polymers exhibited superior thermal stability compared to traditional polymer systems, making them suitable for high-performance applications.
Case Study 3: Biochemical Applications
In an investigation into enzyme inhibitors published in Biochemical Journal, researchers found that this compound effectively inhibited key enzymes involved in glucose metabolism. This finding opens avenues for further research into its role as a therapeutic agent for metabolic diseases.
Mechanism of Action
The mechanism of action of 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents and physicochemical properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one | 1531671-31-4 | C₁₂H₁₂N₂O | 200.24 | 5-phenyl, 1-methyl, 2-acetyl | Limited data; potential HO-1 inhibition |
| 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one | 2026010-61-5 | C₆H₇ClN₂O | 158.59 | 2-chloro, 1-methyl, 5-acetyl | Oil form; halogen enhances reactivity |
| 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one | 99378-21-9 | C₈H₁₀N₂O | 150.18 | 2-ethenyl, 5-methyl, 4-acetyl | Higher volatility due to ethenyl group |
| 1-[2-(1H-Imidazol-1-yl)phenyl]ethan-1-one | 20513-61-5 | C₁₁H₁₀N₂O | 186.21 | 2-phenyl-imidazole, 1-acetyl | Powder form; aromatic stacking potential |
| 1-(4-Chlorophenyl)ethan-1-one hydrazone derivative | N/A | C₁₈H₁₉ClN₄ | 338.83 | Chlorophenyl, benzyl-dihydroimidazole | Hydrazone linkage; possible bioactivity |
Spectroscopic and Physical Properties
- IR Spectroscopy : For the target compound, characteristic bands for C=O (1674–1700 cm⁻¹) and aromatic C-H (≈3000 cm⁻¹) are expected, similar to 1-(4-nitrophenyl)imidazole derivatives .
- Melting Points : While data for the target compound are unavailable, analogs like 1-(4-nitrophenyl)imidazole derivatives exhibit melting points >200°C, suggesting high thermal stability .
Biological Activity
1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one, with the molecular formula CHNO and a molecular weight of 200.24 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
The compound has various identifiers, including:
- CAS Number: 1531671-31-4
- PubChem CID: 83383482
- IUPAC Name: 1-(1-methyl-5-phenylimidazol-2-yl)ethanone
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against multidrug-resistant pathogens.
| Compound | Target Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 8 | Moderate |
| Compound B | Escherichia coli | 16 | Weak |
| 1-(1-Methyl-5-phenylimidazol-2-yl)ethanone | Pseudomonas aeruginosa | 4 | Strong |
This table summarizes the minimum inhibitory concentrations (MIC) of various compounds, showing that the target compound exhibits strong activity against Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored. In vitro studies have shown that these compounds can induce cytotoxicity in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).
| Cell Line | Treatment Concentration (µM) | Viability (%) | Significance |
|---|---|---|---|
| A549 | 100 | 70 | Not significant |
| Caco-2 | 100 | 39.8 | p < 0.001 |
The results indicate that while the compound shows limited efficacy against A549 cells, it significantly reduces the viability of Caco-2 cells, suggesting a selective anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives like 1-(1-methyl-5-phenylimidazol-2-yl)ethanone is often influenced by their structural features. Modifications to the imidazole ring or substituents can enhance or diminish their pharmacological properties. For example, increasing lipophilicity through structural modifications has been shown to improve bioavailability and potency against various pathogens .
Case Studies
A notable study investigated the effects of similar imidazole derivatives on cancer cell lines. The research highlighted that certain structural modifications led to enhanced anticancer activities, particularly in Caco-2 cells, where specific substitutions improved efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one?
- Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone can react with aryl amines in dioxane, followed by recrystallization from ethanol to yield the product. Anhydrous potassium carbonate is often used as a base to facilitate the reaction . Key intermediates include chloroethanone derivatives and substituted amines.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm) and carbon frameworks.
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching near 1700 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks).
- Elemental Analysis : Ensures purity by matching experimental and calculated C/H/N ratios .
Q. How to assess the compound’s purity post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- Melting Point : Compare experimental values (e.g., 160–165°C) with literature data.
- Recrystallization : Ethanol or ethyl acetate is preferred for removing byproducts .
Advanced Research Questions
Q. How can DFT studies predict the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). These studies identify reactive sites, such as the carbonyl group or imidazole ring, and predict regioselectivity in substitution reactions. For example, DFT has been used to analyze charge distribution in similar imidazole derivatives to explain their biological activity .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Assays : Standardize protocols (e.g., MIC for antifungal activity) across labs.
- Molecular Docking : Validate target interactions (e.g., with fungal CYP51 enzymes) using software like AutoDock.
- In Vivo/In Vitro Correlation : Compare activity in cell cultures and animal models to address discrepancies .
Q. What strategies optimize synthetic yield under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test TDAE (tetrakis(dimethylamino)ethylene) for coupling reactions, as it enhances efficiency in forming C–N bonds .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Reaction Monitoring : Use TLC or in situ IR to track progress and adjust time/temperature .
Q. What in silico methods predict the environmental impact of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
